



Application Notes: Enzalutamide for Studying Androgen Receptor (AR)-Dependent Transcription

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Compound of Interest		
Compound Name:	Androgen receptor antagonist 4	
Cat. No.:	B15576829	Get Quote

Introduction

The Androgen Receptor (AR) is a ligand-activated transcription factor belonging to the steroid hormone receptor superfamily.[1][2] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, binds to specific DNA sequences known as Androgen Response Elements (AREs), and recruits co-regulators to initiate the transcription of target genes.[3] This signaling pathway is crucial for the development and function of the prostate gland and is a key driver in the progression of prostate cancer.[1]

Enzalutamide (formerly MDV3100) is a potent, second-generation, non-steroidal AR antagonist. [4][5] It has a higher binding affinity for the AR than older antagonists like bicalutamide. [1] Unlike first-generation antagonists, Enzalutamide exhibits no partial agonist activity. [1][6] Its multi-faceted mechanism of action makes it an invaluable tool for researchers studying AR signaling pathways and an effective therapeutic agent in the treatment of prostate cancer. [3][7]

Mechanism of Action

Enzalutamide disrupts AR-dependent transcription at multiple levels, providing a more complete shutdown of the signaling pathway compared to earlier inhibitors.[1][3][6]

Methodological & Application

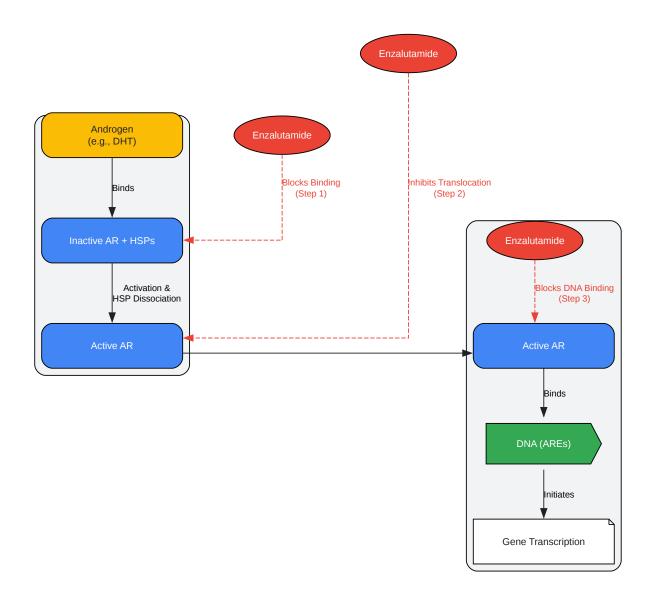




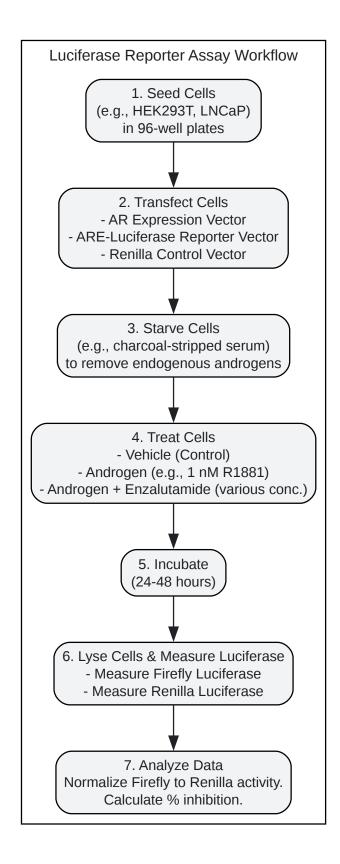
- Competitive Inhibition of Androgen Binding: Enzalutamide competitively binds to the ligand-binding domain (LBD) of the AR with high affinity, preventing natural androgens from activating the receptor.[1][8][3][7]
- Inhibition of Nuclear Translocation: It prevents the conformational change required for the activated AR to move from the cytoplasm into the nucleus.[1][3][4][6][7] This step is critical, as the AR must be in the nucleus to access its target genes.
- Impaired DNA Binding and Co-activator Recruitment: Should any AR manage to translocate
 to the nucleus, Enzalutamide impairs its ability to bind to AREs on the DNA and disrupts the
 recruitment of essential co-activators needed to initiate transcription.[3][7][9]

This comprehensive blockade makes Enzalutamide a specific and potent tool for isolating and studying AR-dependent cellular processes and gene regulation.

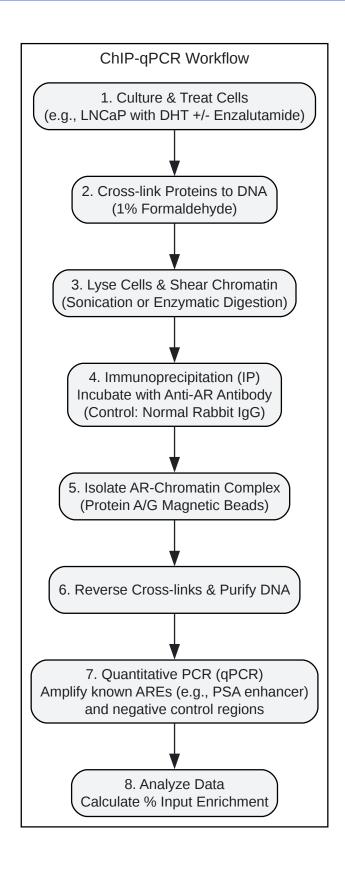












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